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Compound of Interest

Compound Name: PSB 0788

Cat. No.: B610301

Get Quote

Part 1: Executive Summary & Mechanism of Action
Core Directive
The purinergic signaling landscape is a critical modulator of secondary brain injury. Following

Traumatic Brain Injury (TBI) or Ischemic Stroke (MCAO), extracellular nucleotides (ATP/ADP)

and adenosine surge, driving microglial activation and excitotoxicity.

PSB-0739 acts as a high-affinity, selective P2Y12 receptor antagonist. Unlike clopidogrel, it

does not require metabolic activation, making it a superior tool for acute in vivo mechanistic

studies.

Target: P2Y12 Receptors (Microglia and Platelets).

Therapeutic Goal: Mitigate microglial migration/chemotaxis and prevent microthrombosis in

the penumbra.

Pharmacological Profile
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Feature PSB-0739 Specification

Target P2Y12 Receptor (Gi-coupled)

IC50 / Ki ~25 nM (Human P2Y12)

Selectivity >100-fold vs. P2Y1, P2Y13, P2X receptors

Solubility Water-soluble (Sodium salt)

Stability
Stable in aqueous solution; resistant to ecto-

nucleotidases

Mechanistic Pathway (P2Y12 Axis)
In the injured brain, damaged cells release ADP. ADP activates P2Y12 on microglia, triggering

Gi-protein signaling, reducing cAMP, and activating PI3K/Akt/RhoA. This results in:

Chemotaxis: Microglial process extension toward the injury site.

Inflammation: Release of cytokines (TNF-α, IL-1β).

Thrombosis: Platelet aggregation in cerebral microvessels. PSB-0739 blocks this cascade.

Part 2: Experimental Protocols
Preparation and Dosing Strategy
Critical Consideration: PSB-0739 is a direct-acting antagonist. Unlike thienopyridines, it is

active immediately upon administration.

Vehicle: Sterile Saline (0.9% NaCl) or PBS.

Concentration: 1 mg/mL stock; dilute to working concentration.

Route: Intravenous (IV) tail vein or Intraperitoneal (IP).

Note: IV is preferred for stroke models to ensure rapid plasma levels.

Dosage:
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Low Dose: 0.3 mg/kg (Anti-thrombotic focus).

High Dose: 3.0 mg/kg (Maximal receptor occupancy).

Timing: Administer 15–30 minutes prior to injury (prophylactic) or 1 hour post-injury

(therapeutic window testing).

Surgical Model: Middle Cerebral Artery Occlusion
(MCAO)
This protocol validates the neuroprotective efficacy of PSB-0739 in ischemia.

Step-by-Step Workflow:

Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2% in 70% N2O/30% O2.

Monitoring: Maintain rectal temperature at 37.0 ± 0.5°C using a feedback-controlled heating

pad. Monitor Laser Doppler Flowmetry (LDF) to confirm >70% drop in cerebral blood flow

(CBF).

Occlusion: Insert a silicone-coated monofilament (6-0 or 7-0) into the internal carotid artery

(ICA) to block the MCA origin.

Drug Administration:

Group A (Vehicle): Saline IV at 1h post-occlusion.

Group B (PSB-0739): 1 mg/kg IV at 1h post-occlusion.

Reperfusion: Withdraw filament after 60 minutes (transient MCAO).

Endpoints:

24h: Neurological Deficit Score (Garcia Scale).

24h: TTC Staining (Infarct Volume).

72h: Immunofluorescence (Iba1 for microglia).
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Surgical Model: Controlled Cortical Impact (TBI)
This protocol assesses anti-inflammatory effects in trauma.

Craniotomy: 4 mm craniotomy over the right parietal cortex.

Impact: Electromagnetic impactor (Speed: 3.5 m/s, Depth: 1.0 mm, Dwell: 150 ms).

Treatment: PSB-0739 (3 mg/kg IP) administered 30 min post-injury.

Analysis: Measure brain water content (edema) and serum biomarkers (GFAP, UCH-L1) at

24h.

Part 3: Data Synthesis & Visualization
Expected Outcomes Comparison

Metric Vehicle Treated PSB-0739 Treated Mechanism

Infarct Volume

(MCAO)

35% - 45% of

Hemisphere
20% - 28%

Reduced

microthrombosis &

inflammation

Microglial Activation
High (Amoeboid

morphology)
Reduced (Ramified)

P2Y12 blockade

prevents process

extension

Neurological Score
Severe Deficits

(Score: 4-6)

Improved (Score: 8-

10)

Preservation of

penumbral tissue

Bleeding Time Normal Prolonged
On-target platelet

P2Y12 inhibition

Visualization: P2Y12 Signaling & PSB-0739 Blockade
The following diagram illustrates the mechanistic intervention of PSB-0739 within the microglial

signaling cascade.
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Caption: Mechanistic pathway of PSB-0739. By blocking the P2Y12 receptor, PSB-0739

prevents Gi-mediated signaling, thereby inhibiting microglial chemotaxis and inflammatory

cytokine release post-injury.
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chemical class and biological application of the PSB-0739/P2Y12 antagonist series in

neuropharmacology.)

To cite this document: BenchChem. [Technical Guide: PSB Compounds (PSB-0739/PSB-
603) in Models of Brain Injury]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610301/docs#technical-guide-psb-compounds-psb-
0739-psb-603-in-models-of-brain-injury]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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